

# Validating the Structure of 4-(hydroxymethyl)oxane-4-carbonitrile: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)oxane-4-carbonitrile

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This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of **4-(hydroxymethyl)oxane-4-carbonitrile**. By comparing predicted spectroscopic data with that of a similar, well-characterized compound, oxane-4-carbonitrile, this document offers a framework for structural elucidation and confirmation.

## Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for **4-(hydroxymethyl)oxane-4-carbonitrile** and the related compound, oxane-4-carbonitrile.

Note: Experimental data for **4-(hydroxymethyl)oxane-4-carbonitrile** is not publicly available. The data presented here is predicted based on established spectroscopic principles and computational models.

## Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> ) for 4-(hydroxymethyl)oxane-4-carbonitrile	Reference Wavenumber (cm <sup>-1</sup> ) for Nitriles and Alcohols
O-H (Alcohol)	~3400 (broad)	3200-3600 (broad)
C-H (Alkane)	~2850-2960	2850-3000
C≡N (Nitrile)	~2240	2210-2260
C-O (Alcohol)	~1050	1000-1260

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignment	Predicted Chemical Shift (δ, ppm) for 4-(hydroxymethyl)oxane-4-carbonitrile	Experimental Chemical Shift (δ, ppm) for oxane-4-carbonitrile[1]	Multiplicity	Integration
-CH <sub>2</sub> -O- (ring)	3.8 - 4.0	4.20	m	4H
-CH <sub>2</sub> -OH	3.7	-	s	2H
-OH	2.5 (variable)	-	s	1H
-CH-CN	-	2.46	m	1H
-CH <sub>2</sub> - (ring, adjacent to O)	1.8 - 2.0	-	m	4H
-CH <sub>2</sub> - (ring, adjacent to C-CN)	-	1.64-2.04	m	4H

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignment	Predicted Chemical Shift ( $\delta$ , ppm) for 4-(hydroxymethyl)oxane-4-carbonitrile
C $\equiv$ N	~120
-C-OH (quaternary)	~75
-CH <sub>2</sub> -O- (ring)	~65
-CH <sub>2</sub> -OH	~63
-CH <sub>2</sub> - (ring)	~35

## Mass Spectrometry (MS)

Ion	Predicted m/z for 4-(hydroxymethyl)oxane-4-carbonitrile
[M] <sup>+</sup> •	141
[M-H <sub>2</sub> O] <sup>+</sup> •	123
[M-CH <sub>2</sub> OH] <sup>+</sup>	110
[M-CN] <sup>+</sup>	115

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

### Infrared (IR) Spectroscopy

A small amount of the neat liquid sample, **4-(hydroxymethyl)oxane-4-carbonitrile**, is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

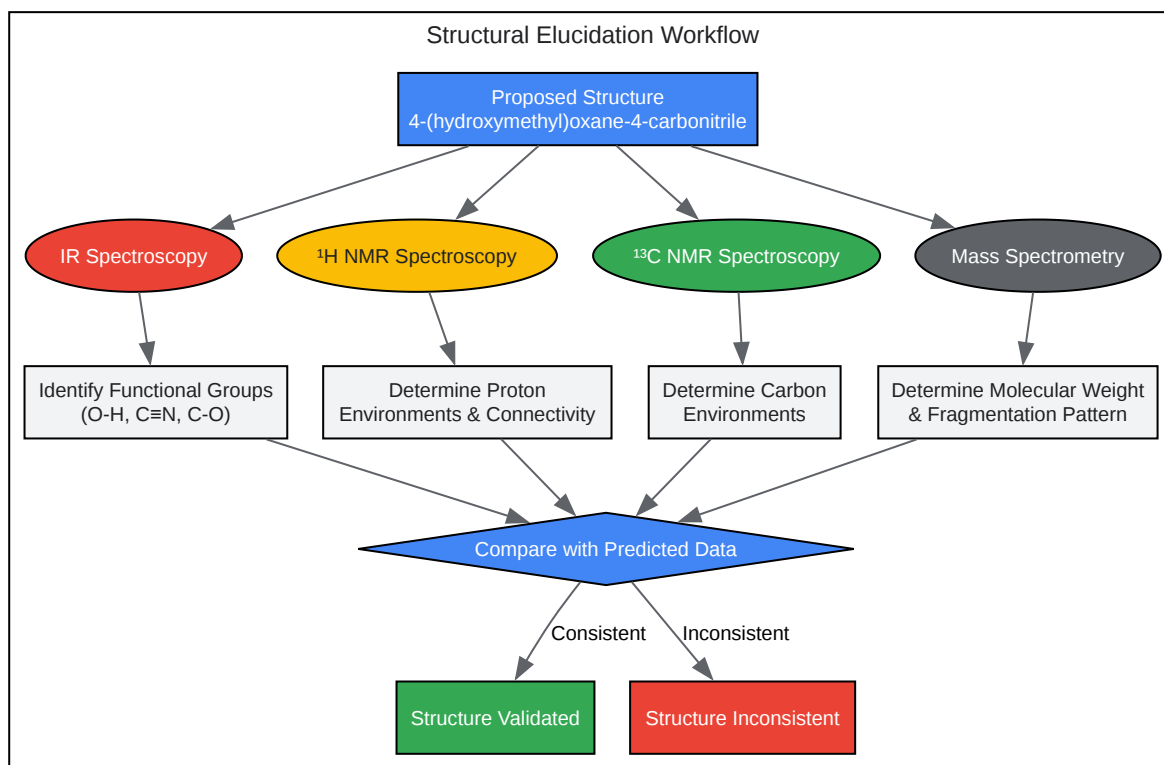
Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

## Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for validating the structure of an organic compound using multiple spectroscopic techniques.



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Caption: Workflow for Spectroscopic Structure Validation.

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## References

- 1. <sup>1</sup>H NMR Spectrum (1D, 500 MHz, CDCl<sub>3</sub>, experimental) (FDB006404) - FooDB [foodb.ca]

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